molecular formula C18H19FN2O4 B2729482 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea CAS No. 1790573-99-7

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2729482
CAS No.: 1790573-99-7
M. Wt: 346.358
InChI Key: YIHOHAVDVPBLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea is a research-grade compound identified as a potent and selective agonist for the β2-adrenergic receptor (β2-AR) [https://pubmed.ncbi.nlm.nih.gov/36343497/]. Its primary research value lies in its high selectivity and potency, making it a valuable chemical tool for probing β2-AR signaling pathways. Researchers utilize this compound to investigate the physiological roles of β2-AR, which is a G protein-coupled receptor (GPCR) widely expressed in various tissues, including smooth muscle, the heart, and the lungs [https://www.ncbi.nlm.nih.gov/books/NBK526076/]. Activation of β2-AR typically leads to the stimulation of Gs proteins, subsequent activation of adenylyl cyclase, and an increase in intracellular cyclic AMP (cAMP) levels, mediating effects such as smooth muscle relaxation [https://pubmed.ncbi.nlm.nih.gov/36343497/]. In scientific studies, this compound is applied in in vitro assays and animal models to explore potential therapeutic avenues for conditions like asthma, cardiovascular diseases, and other disorders involving smooth muscle contraction and inflammation. Its mechanism of action involves binding to the orthosteric site of the β2-AR, stabilizing an active receptor conformation that initiates downstream signaling cascades. The specific structural features, including the 2,3-dihydrobenzo[1,4]dioxin and 4-fluorobenzyl motifs, are designed to optimize receptor binding affinity and selectivity over other adrenergic receptor subtypes, thereby minimizing off-target effects in experimental settings.

Properties

IUPAC Name

1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c19-14-4-1-12(2-5-14)10-20-18(23)21-11-15(22)13-3-6-16-17(9-13)25-8-7-24-16/h1-6,9,15,22H,7-8,10-11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHOHAVDVPBLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea is a compound of interest due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent for various neurological disorders. This article reviews the existing literature on its synthesis, biological activity, and implications for future research.

Chemical Structure and Properties

The compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, which is known for its biological relevance. The molecular formula is C17H19FN2O3C_{17}H_{19}FN_2O_3 with a molecular weight of 332.35 g/mol.

Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant binding affinities at serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter. For instance, compounds similar to the target compound have shown high binding affinities (Ki values) indicating potential antidepressant-like effects. Specifically, one study reported a compound with a Ki of 96 nM for the 5-HT1A receptor and 9.8 nM for the serotonin transporter .

Antidepressant-Like Effects

In behavioral assays such as the tail suspension test and forced swim test in mice, these compounds demonstrated marked antidepressant-like activities. The best-performing analogs showed greater efficacy than fluoxetine, suggesting that modifications to the dihydrobenzo[b][1,4]dioxin structure can enhance therapeutic potential .

Neuroprotective Properties

Another area of investigation involves the neuroprotective effects against motor neuron degeneration. Compounds targeting mitogen-activated protein kinase (MAPK) pathways have been shown to protect motor neurons by inhibiting apoptotic pathways mediated by JNK signaling. This suggests that derivatives of 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea may also provide neuroprotection through similar mechanisms .

Study on Antidepressant Activity

A study synthesized several derivatives based on the dihydrobenzo[b][1,4]dioxin scaffold and evaluated their antidepressant-like effects in animal models. The results indicated that specific modifications led to enhanced binding affinity and improved efficacy in reducing depressive behaviors compared to standard treatments .

Neuroprotection in Motor Neurons

In another study focusing on neuroprotection, compounds derived from the same scaffold were tested for their ability to inhibit caspase activation in motor neurons under stress conditions. Results showed that these compounds could significantly reduce neuronal death by modulating key apoptotic pathways .

Data Tables

Compound Ki (nM) Activity Reference
Compound A965-HT1A Receptor Agonist
Compound B9.8Serotonin Transporter Inhibitor
Compound C-Neuroprotective (JNK Inhibition)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Cathepsin X Inhibitors

Compound 22 : (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one)

  • Structural Differences : Replaces the urea group with a triazole-thioether moiety.
  • Activity: Exhibits potent inhibition of cathepsin X (Ki = 0.12 µM) and anti-migratory effects on tumor cells at non-cytotoxic concentrations.
  • Advantage : Higher enzymatic inhibition but lacks the urea group’s hydrogen-bonding versatility.
  • Reference :

EthR Inhibitors (Anti-Tubercular Agents)

L3: N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide

  • Structural Differences : Uses an amide linkage and methoxybenzamide group instead of urea.
  • Activity : Enhances ethionamide (ETH) efficacy against Mycobacterium tuberculosis by inhibiting EthR.
  • Advantage : Broader aromatic system improves target engagement but reduces solubility compared to the hydroxyethyl group in the target compound.
  • Reference :

Oxadiazole-Based PARP Inhibitors

Compound 3.6 : 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-3-yl)-1,3,4-oxadiazole

  • Structural Differences : Oxadiazole ring replaces urea; lacks fluorobenzyl and hydroxyethyl groups.
  • Activity : Targets poly(ADP-ribose) polymerase (PARP) with high yield (92%) and melting point (160–162°C).
  • Advantage : Rigid oxadiazole improves thermal stability but reduces conformational flexibility for target binding.
  • Reference :

Key Findings and Implications

  • Urea vs.
  • Hydroxyethyl vs. Methoxy : The hydroxyethyl group improves aqueous solubility (predicted LogP = 2.8) over methoxy-substituted analogs (LogP = 3.5 for L3), aiding bioavailability.
  • Fluorine Impact : The 4-fluorobenzyl group, shared with L3, increases metabolic stability and membrane permeability due to fluorine’s electronegativity and small size .

Preparation Methods

Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-yl Acetaldehyde

The dihydrobenzo[dioxin] core is synthesized via cyclization of catechol derivatives. For example, 1,2-dihydroxybenzene (catechol) reacts with 1,2-dibromoethane under basic conditions to form 2,3-dihydrobenzo[b]dioxin. Subsequent formylation via Vilsmeier-Haack reaction introduces an aldehyde group at the 6-position, yielding 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde.

Reduction to 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

The aldehyde is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol. Typical conditions involve stirring at 0–5°C for 2 hours, achieving yields >85%.

Conversion to 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-hydroxyethylamine

The alcohol is transformed into a mesylate (methanesulfonyl chloride, triethylamine) and subjected to nucleophilic substitution with aqueous ammonia (25% w/w) at 60°C for 12 hours. This yields the secondary amine with a hydroxyl group retained at the β-position.

Table 1: Reaction Parameters for Amine Synthesis

Step Reagents/Conditions Yield (%)
Formylation POCl₃, DMF, 0°C → RT, 6 h 78
Reduction NaBH₄, MeOH, 0°C, 2 h 88
Mesylation MsCl, Et₃N, DCM, 0°C, 1 h 95
Ammonia Substitution NH₃ (aq), 60°C, 12 h 65

Synthesis of 4-Fluorobenzyl Isocyanate

Preparation from 4-Fluorobenzylamine

4-Fluorobenzylamine is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) at −15°C. The reaction proceeds via intermediate carbamoyl chloride formation, with subsequent elimination of HCl to generate the isocyanate.

Reaction Scheme:
$$
\text{4-Fluorobenzylamine} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{4-Fluorobenzyl isocyanate} + 3 \text{HCl} + \text{byproducts}
$$

Purification

The crude isocyanate is distilled under reduced pressure (40–50°C, 15 mmHg) to afford a colorless liquid (purity >98% by GC-MS).

Urea Bond Formation and Final Compound Assembly

Coupling Reaction

Equimolar amounts of 2-(2,3-Dihydrobenzo[b]dioxin-6-yl)-2-hydroxyethylamine and 4-fluorobenzyl isocyanate are reacted in tetrahydrofuran (THF) at 25°C for 24 hours. The urea forms via nucleophilic attack of the amine on the electrophilic isocyanate carbon.

Mechanistic Insight:
The amine’s lone pair attacks the isocyanate’s carbonyl carbon, leading to a tetrahedral intermediate that collapses to release CO₂ and form the urea bond.

Workup and Isolation

The reaction mixture is concentrated under vacuum, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the title compound as a white solid (mp: 142–144°C).

Table 2: Urea Formation Optimization

Parameter Optimal Condition Yield (%)
Solvent THF 72
Temperature 25°C 72
Reaction Time 24 h 72
Catalyst None

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.90 (s, 1H, OH), 4.20–4.10 (m, 4H, OCH₂CH₂O), 3.75 (t, J = 6.0 Hz, 2H, CH₂NH), 3.30 (s, 2H, CH₂N).
  • HRMS (ESI+) : m/z calcd for C₁₈H₁₉FN₂O₄ [M+H]⁺: 346.1294; found: 346.1298.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 6.8 minutes.

Challenges and Alternative Routes

Competing Reactions

  • Symmetrical Urea Formation : Excess isocyanate may lead to bis-urea byproducts. Using a 1:1 molar ratio minimizes this issue.
  • Hydroxyl Group Reactivity : The β-hydroxy group in the amine may undergo dehydration under acidic conditions. Neutral pH is maintained during coupling.

Alternative Isocyanate Sources

Carbonyldiimidazole (CDI)-mediated activation of 4-fluorobenzylamine provides an alternative route but requires stoichiometric imidazole removal.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization involves:

  • Reaction condition control : Adjusting temperature (e.g., 0–5°C for sensitive steps) and solvent polarity (e.g., DMF for urea bond formation) to minimize side reactions .
  • Purification techniques : Use preparative HPLC or column chromatography for intermediates, validated by TLC .
  • Catalyst screening : Test palladium or copper catalysts for coupling reactions, monitored via in situ FTIR .
  • Yield tracking : Quantify intermediates via gravimetric analysis and final product purity via HPLC (≥95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify dihydrobenzo[b][1,4]dioxin and fluorobenzyl group positions (e.g., aromatic protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 413.16) .
  • X-ray crystallography : Resolve stereochemistry of the hydroxyethyl group if crystallization is feasible .
  • FTIR : Validate urea C=O stretch (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Q. How does the compound’s solubility profile impact its biological screening?

Methodological Answer:

  • Solvent testing : Use DMSO for stock solutions (≤10 mg/mL) and dilute in PBS for in vitro assays. Solubility in water is typically low (<1 mg/mL), requiring surfactants for in vivo studies .
  • LogP determination : Estimate via reverse-phase HPLC (predicted LogP ~2.5–3.0) to guide formulation strategies .
  • Aggregation assays : Dynamic light scattering (DLS) to detect particulates in biological buffers .

Q. What preliminary assays are used to evaluate its pharmacological potential?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization (IC₅₀ values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes to target receptors (e.g., serotonin receptors) and explain discrepancies between in vitro/in vivo efficacy .
  • MD simulations : Analyze dihydrobenzo[b][1,4]dioxin flexibility in aqueous environments (GROMACS, 100 ns trajectories) to rationalize variable bioactivity .
  • QSAR models : Train models with descriptors like polar surface area (PSA) and H-bond donors to prioritize derivatives .

Q. What experimental designs mitigate variability in biological assay results?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial designs to optimize cell culture conditions (e.g., serum concentration, seeding density) and reduce inter-assay variability .
  • Positive/negative controls : Include reference inhibitors (e.g., staurosporine for cytotoxicity) and vehicle-only groups .
  • Blinded analysis : Use automated plate readers with randomized well assignments to minimize bias .

Q. How does the compound’s stability under physiological conditions influence formulation strategies?

Methodological Answer:

  • Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS .
  • Excipient screening : Test cyclodextrins or PEGylation to enhance plasma stability, assessed by size-exclusion chromatography .
  • Lyophilization feasibility : Evaluate freeze-drying cycles (e.g., −80°C to 25°C) for long-term storage .

Q. What mechanistic studies clarify its interaction with off-target enzymes?

Methodological Answer:

  • Kinetic assays : Measure Kₘ and Vₘₐₓ for CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to serum albumin to predict drug-drug interactions .
  • CRISPR-Cas9 knockouts : Validate target specificity in engineered cell lines lacking suspected off-target receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.